Cas no 74641-30-8 ((1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine)

(1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is a chiral diamine compound featuring two 4-chlorophenyl groups attached to an ethane backbone. Its stereospecific (1R,2S) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for the preparation of chiral ligands or catalysts in enantioselective reactions. The presence of electron-withdrawing chloro substituents enhances its utility in coordination chemistry and metal complex formation. This compound is characterized by high purity and well-defined stereochemistry, ensuring reproducibility in research applications. Its rigid structure and functional groups make it suitable for pharmaceutical and agrochemical development, where precise stereocontrol is critical. Proper handling under inert conditions is recommended due to potential sensitivity to air or moisture.
(1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine structure
74641-30-8 structure
Product Name:(1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
CAS No:74641-30-8
MF:C14H14Cl2N2
MW:281.180361270905
MDL:MFCD22683215
CID:59612
PubChem ID:432152
Update Time:2025-06-11

(1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
    • (1R,2R)-REL-1,2-BIS(4-CHLOROPHENYL)-(1,2-ETHANEDIAMINE MESO-1,2-BIS(4-CHLOROPHENYL)ETHYLENE)
    • Meso-1,2-Bis(4-chlorophenyl)ethylenediamine
    • (1R,2R)-rel-1,2-Bis(4-chlorophenyl)-(1,2-ethanediamine meso-1,2-bis(4-chlorophen
    • cis-1,2-bis(4-chlorophenyl)ethane-1,2-diamine
    • meso-1,2-bis(4-chlorophenyl)-1,2-ethanediamine
    • Meso-1,2-Bis(4-chlorophenyl)ethylenediaMine,Min.
    • meso-1,2-di(p-chlorophenyl)ethylenediamine
    • 1,2-Bis(4-chlorophenyl)ethylenediamine
    • (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
    • (1R,2S)-rel-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
    • PubChem22872
    • C14H14Cl2N2
    • 3472AC
    • RP29855
    • SY033696
    • 1,2-bis(4-chlorophenyl)-ethylene diamine
    • AX8034
    • J-503798
    • 1,2-Ethanediamine, 1,2-bis(4-chlorophenyl)-, (1R,2R)-rel-
    • MFCD22683215
    • MFCD05150371
    • CS-0166744
    • AKOS015918119
    • 98674-96-5
    • 1,2-BIS(4-CHLOROPHENYL)-1,2-ETHANEDIAMINE
    • FT-0700051
    • DS-10801
    • SB82227
    • SCHEMBL3253726
    • O10338
    • FT-0648704
    • A863275
    • 74641-30-8
    • 86212-34-2
    • AC-29906
    • meso-1,2-Bis(4-chlorophenyl)ethylenediamine, min. 98%
    • DB-088912
    • DB-023108
    • 192214-40-7
    • 822519-90-4
    • (1R,2R)-1,2-BIS(4-CHLOROPHENYL)ETHANE-1,2-DIAMINE
    • 651-397-8
    • (1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
    • MDL: MFCD22683215
    • Inchi: 1S/C14H14Cl2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2
    • InChI Key: HHPPUZSHKRJDIW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C(C1C=CC(=CC=1)Cl)N)N

Computed Properties

  • Exact Mass: 280.05300
  • Monoisotopic Mass: 280.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.303
  • Boiling Point: 418.6 °C at 760 mmHg
  • Flash Point: 418.6 °C at 760 mmHg
  • PSA: 52.04000
  • LogP: 5.09380
  • Sensitiveness: air sensitive

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(1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine Suppliers

Amadis Chemical Company Limited
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(CAS:74641-30-8)(1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
Order Number:A962385
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:14
Price ($):170.0
Email:sales@amadischem.com

Additional information on (1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

Comprehensive Overview of (1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (CAS No. 74641-30-8): Properties, Applications, and Industry Insights

The compound (1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (CAS No. 74641-30-8) is a chiral diamine derivative with significant relevance in pharmaceutical and chemical research. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of optically active compounds. The presence of 4-chlorophenyl groups enhances its utility in asymmetric catalysis and drug development, aligning with the growing demand for enantioselective synthesis in modern organic chemistry.

In recent years, the interest in chiral diamines like (1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine has surged due to their role in designing targeted therapeutics and high-performance materials. Researchers frequently explore its applications in catalysis, ligand design, and bioconjugation, addressing key challenges in sustainable chemistry and precision medicine. This compound’s structural versatility also makes it a subject of interest in computational chemistry studies, where molecular modeling optimizes its interactions in complex systems.

The synthesis of 74641-30-8 typically involves stereoselective reactions, such as reductive amination or resolution techniques, to achieve the desired (1R,2S) configuration. Its physicochemical properties—including solubility, stability, and melting point—are critical for industrial scalability. Analytical techniques like HPLC, NMR, and X-ray crystallography are employed to validate its purity and stereochemical integrity, ensuring compliance with regulatory standards for pharmaceutical intermediates.

From an environmental perspective, the demand for green chemistry solutions has prompted studies on the eco-friendly synthesis of (1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine. Innovations such as biocatalysis and solvent-free reactions are being explored to minimize waste and energy consumption. These advancements resonate with global initiatives like the UN Sustainable Development Goals (SDGs), particularly in responsible consumption and production.

Market trends indicate a rising adoption of CAS No. 74641-30-8 in academic research and industrial R&D, driven by its compatibility with high-throughput screening and combinatorial chemistry. Frequently searched queries include "synthesis of chiral diamines," "applications of 4-chlorophenyl derivatives," and "stereochemistry optimization techniques," reflecting its multidisciplinary appeal. Additionally, its potential in peptide mimetics and enzyme inhibitors aligns with the booming biopharmaceutical sector.

In conclusion, (1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine exemplifies the intersection of chiral chemistry and applied sciences. Its robust applications, coupled with sustainable synthesis methods, position it as a pivotal compound in advancing drug discovery and material science. Future research may further unlock its potential in nanotechnology and personalized medicine, solidifying its role in next-generation scientific innovations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:74641-30-8)(1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
A962385
Purity:99%
Quantity:5g
Price ($):170.0
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